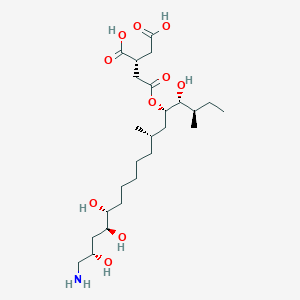
Cypenamine
Übersicht
Beschreibung
Cypenamine, also known as 2-phenylcyclopentylamine or cypenamine hydrochloride, is a psychostimulant drug . It was developed by a group at the William S. Merrell Chemical Company in the 1940s . Currently, it is known only in scientific research and has never been developed for market use .
Synthesis Analysis
The synthesis of Cypenamine involves multi-step reactions. For instance, the preparation of N-hydroxymethylpentamethylmelamine, a metabolite of hexamethylmelamine, involves amination and condensation reactions. The synthesis of C-functionalized trans-cyclohexyldiethylenetriaminepenta-acetic acids involves starting from specific amino acids and diamines.Molecular Structure Analysis
Cypenamine has a molecular formula of C11H15N . The importance of stereochemistry is seen in the synthesis of diastereoisomeric enantiomers. The structural diversity found in cyathane diterpenoids, which are based on a tricyclic carbon scaffold, might be comparable to the molecular structure of Cypenamine.Chemical Reactions Analysis
Various reactions such as amination, condensation, and the modification of amino acids are relevant to the synthesis and functionalization of Cypenamine. These reactions provide methods for introducing different functional groups and altering the compound’s properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are determined by its molecular structure. While the papers do not directly discuss Cypenamine, they do provide insights into the properties of other compounds.Wissenschaftliche Forschungsanwendungen
Neuroscience
Summary of Application
Cypenamine has been explored for its psychostimulant properties, potentially impacting research in neuroscience, particularly in the study of stimulant effects on neural pathways .
Methods of Application
Experimental procedures may involve administering cypenamine to animal models and monitoring changes in neural activity using techniques like fMRI or electrophysiology.
Results/Outcomes
Results could include alterations in neurotransmitter release, changes in neural circuitry activity, and behavioral modifications. However, specific quantitative data is not available as cypenamine is not developed for market use and is limited to scientific research .
Pharmacology
Summary of Application
In pharmacology, cypenamine’s structural similarity to controlled stimulants could make it a subject of study for understanding the pharmacodynamics and pharmacokinetics of stimulant drugs .
Methods of Application
Cypenamine could be used in vitro to assess receptor binding affinity or in vivo to evaluate its metabolic profile in animal models.
Results/Outcomes
Findings might include receptor interaction profiles and metabolic pathways, although detailed outcomes are not publicly documented due to its research-only status .
Biochemistry
Summary of Application
Cypenamine may serve as a tool in biochemistry for studying enzyme-substrate interactions, given its potential for kinetic resolution by lipase B from Candida antarctica .
Methods of Application
Biochemical assays involving cypenamine could be designed to observe its interaction with various enzymes, utilizing techniques like spectrophotometry or chromatography.
Results/Outcomes
The outcomes could provide insights into enzymatic selectivity and catalytic efficiency, but specific data is not available in the public domain .
Medicinal Chemistry
Summary of Application
Cypenamine’s role in medicinal chemistry could be in the design of new psychostimulant drugs, leveraging its structure-activity relationship .
Methods of Application
Synthetic analogs of cypenamine could be created and tested for medicinal properties, employing methods such as molecular docking and in vitro assays.
Results/Outcomes
The research might yield novel compounds with therapeutic potential, though no concrete data on such developments are currently accessible .
Toxicology
Summary of Application
Toxicological studies could utilize cypenamine to understand the toxic effects of psychostimulants and develop safety profiles .
Methods of Application
Toxicity assays, both acute and chronic, could be conducted, along with analysis of cypenamine’s interaction with other substances.
Results/Outcomes
Such studies would aim to determine LD50 values and identify potential adverse effects, but specific results are not published for cypenamine .
Psychopharmacology
Summary of Application
In psychopharmacology, cypenamine could be investigated for its effects on mood, cognition, and behavior due to its psychostimulant nature .
Methods of Application
Clinical trials, albeit hypothetical for cypenamine, would involve dosing schedules, cognitive assessments, and psychological evaluations.
Results/Outcomes
Expected results would include assessments of efficacy in improving cognitive functions or alleviating symptoms of mental health disorders, yet no such data is available for cypenamine .
Safety And Hazards
Cypenamine may be harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to wear protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapours/spray .
Eigenschaften
IUPAC Name |
2-phenylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGYTYNUZHDMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546452 | |
| Record name | 2-Phenylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cypenamine | |
CAS RN |
15301-54-9, 6604-06-4 | |
| Record name | Cypenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cypenamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylcyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2S)-2-phenylcyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYPENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP9115827H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





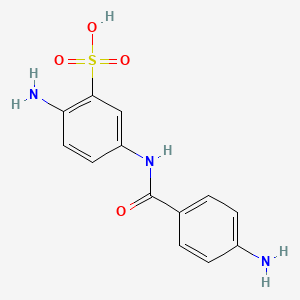

![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)
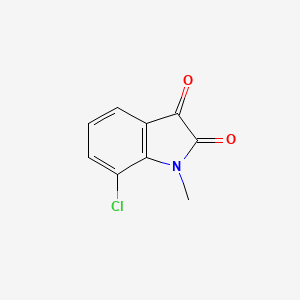
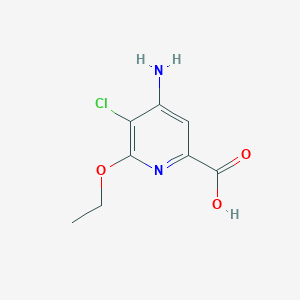
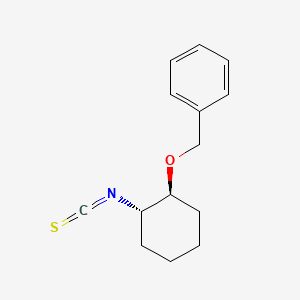
![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)

